5,5'-Difluoro-3,3'-bipyridine
Overview
Description
5,5’-Difluoro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6F2N2 It is a derivative of bipyridine, where two fluorine atoms are substituted at the 5 and 5’ positions of the bipyridine structure
Preparation Methods
The synthesis of 5,5’-Difluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine in the presence of a palladium catalyst . Other methods include the Stille coupling and Negishi coupling, which also utilize metal catalysts to facilitate the formation of the bipyridine structure . Industrial production methods may involve large-scale coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,5’-Difluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Difluoro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5,5’-Difluoro-3,3’-bipyridine largely depends on its role as a ligand. In coordination chemistry, it binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved vary based on the specific application and the metal ion it coordinates with .
Comparison with Similar Compounds
5,5’-Difluoro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as:
3,3’-Bipyridine: Lacks the fluorine substitutions, resulting in different chemical reactivity and properties.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns, leading to variations in coordination behavior and applications.
5,5’-Dimethyl-3,3’-bipyridine: Substituted with methyl groups instead of fluorine, affecting its electronic properties and reactivity.
The uniqueness of 5,5’-Difluoro-3,3’-bipyridine lies in the presence of fluorine atoms, which impart distinct electronic effects and influence its chemical behavior and applications.
Properties
IUPAC Name |
3-fluoro-5-(5-fluoropyridin-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-9-1-7(3-13-5-9)8-2-10(12)6-14-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELTGIFBABGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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